6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
Studies on compounds structurally related to this compound have revealed their potential as antiallergic agents.Molecular Structure Analysis
The IUPAC name of the compound is 6-(((9H-fluoren-9-yl)methoxy)carbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid . The InChI code is 1S/C23H18N2O4/c26-22(27)14-9-15-11-25(12-21(15)24-10-14)23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-13H2,(H,26,27) .Chemical Reactions Analysis
The compound is used in complex molecule synthesis, such as in the synthesis of oligonucleotides or peptides.Scientific Research Applications
Lanthanide-based Coordination Polymers
Lanthanide-based coordination polymers synthesized from derivatives of aromatic carboxylic acids demonstrate significant photophysical properties. These polymers, characterized by spectroscopic techniques and X-ray diffraction, show potential in light harvesting and luminescence applications due to their efficient energy maxima and bright green luminescence efficiencies, especially in solid state (Sivakumar et al., 2011).
C-H Functionalization of Cyclic Amines
The redox-annulations of cyclic amines with α,β-unsaturated aldehydes and ketones, facilitated by carboxylic acid, result in the efficient synthesis of ring-fused pyrrolines. This approach opens new avenues in the synthesis of pyrrole derivatives, highlighting the versatility of carboxylic acids in organic synthesis (Kang et al., 2015).
Carbon Dots with High Fluorescence Quantum Yield
Research into carbon dots (CDs) incorporating organic fluorophores such as certain dicarboxylic acids has shown that these materials exhibit high fluorescence quantum yields. The study suggests potential applications of these CDs in bioimaging and sensing due to their bright fluorescence and stable photophysical properties (Shi et al., 2016).
Potassium-competitive Acid Blockers
The synthesis and evaluation of certain dihydropyrano and imidazopyridine derivatives have shown promise as potassium-competitive acid blockers (P-CABs). These compounds, characterized by their physicochemical and pharmacological properties, represent a significant advancement in the development of treatments for conditions such as acid reflux and peptic ulcers (Palmer et al., 2007).
Three-dimensional Lanthanide Coordination Polymers
The synthesis of three-dimensional lanthanide coordination polymers with unique topologies indicates their potential in materials science, especially in the development of new materials with specific optical and magnetic properties. These polymers, derived from pyridine-dicarboxylic acid and other aromatic carboxylic acids, showcase the versatility of carboxylic acid derivatives in constructing complex molecular architectures (Qin et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-22(27)14-9-15-11-25(12-21(15)24-10-14)23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEZAHJTIWAHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2260932-77-0 |
Source
|
Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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